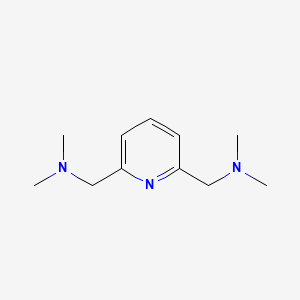
BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H20 It is a derivative of benz(a)anthracene, characterized by the presence of four fused benzene rings with methyl groups at positions 7, 8, 9, and 12
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-7,12-dione and other quinones.
Reduction: Formation of dihydrobenz(a)anthracene derivatives.
Substitution: Formation of halogenated or nitrated benz(a)anthracene derivatives.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its potential use in developing anticancer agents due to its structural similarity to known carcinogens.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and potentially carcinogenic effects. The compound may also generate reactive oxygen species (ROS) during metabolic activation, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without methyl substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12.
Benzo(a)pyrene: Another PAH with a similar structure but different ring fusion pattern.
Uniqueness
BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL- is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological interactions. The presence of four methyl groups can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.
Propiedades
Número CAS |
63020-39-3 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
7,8,9,12-tetramethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-13-9-11-18-16(4)22-19(15(3)21(18)14(13)2)12-10-17-7-5-6-8-20(17)22/h5-12H,1-4H3 |
Clave InChI |
DFKQEQMVSBDKRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=C3C(=C2C)C=CC4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


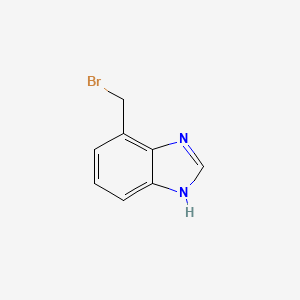
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
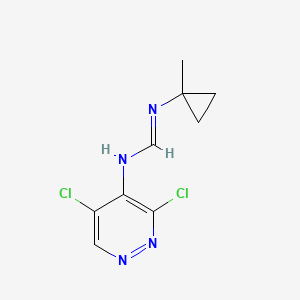

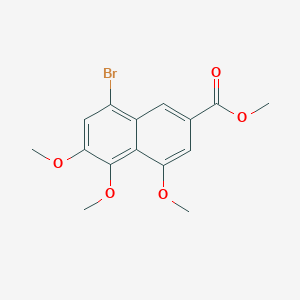

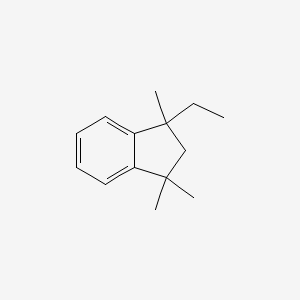

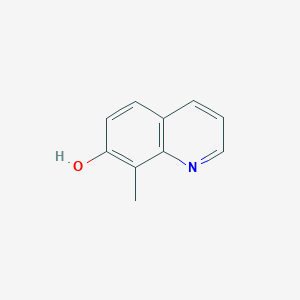
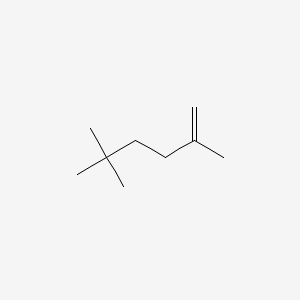
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
